4,6-Dimethyl-[1,3,5]triazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as acetone and a base like sodium hydroxide to facilitate the substitution of chlorine atoms with dimethylamine groups .
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired products and the nature of the substituents on the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substituting chlorine atoms with amines results in the formation of triazine derivatives with potential biological activity .
Scientific Research Applications
1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,3,5-Triazin-2(1H)-one, 4,6-dimethyl- can be compared with other triazine compounds such as:
1,3,5-Triazin-2(1H)-one, 4,6-diamino-: This compound has amino groups instead of methyl groups, which can significantly alter its chemical properties and biological activity.
2,4,6-Trichloro-1,3,5-triazine:
The uniqueness of 1,3,5-triazin-2(1H)-one, 4,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine compounds.
Properties
IUPAC Name |
4,6-dimethyl-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-6-4(2)8-5(9)7-3/h1-2H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSYOJRRUJSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275338 |
Source
|
Record name | AC1L1U0O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30885-99-5 |
Source
|
Record name | AC1L1U0O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.